![molecular formula C25H31N5O4S2 B11633221 6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 618076-77-0](/img/structure/B11633221.png)
6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
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Overview
Description
6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves several steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step typically involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions.
Introduction of the Ethylpiperazine Group: This is achieved through nucleophilic substitution reactions, where the ethylpiperazine moiety is introduced to the core structure.
Formation of the Thioxothiazolidin Ring: This involves the cyclization of thioamide derivatives with appropriate reagents.
Final Coupling with Hexanoic Acid: The final step involves coupling the intermediate with hexanoic acid using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Ethylpiperazin-1-yl)-2-(3-fluorophenyl)pyrido[1,2-a]pyrimidin-4-one
- 2-(4-Ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Uniqueness
6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Biological Activity
The compound 6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyrimidine ring, thiazolidine moiety, and hexanoic acid side chain, positions it as a candidate for various biological activities, particularly in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C27H32N6O4S, with a molecular weight of approximately 593.73 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C27H32N6O4S |
Molecular Weight | 593.73 g/mol |
Structure | Complex organic compound |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the areas of anticancer and antimicrobial effects. The piperazine group is often associated with neuroactive properties, while the pyrido[1,2-a]pyrimidine structure is known for its anticancer potential.
Potential Biological Activities:
- Anticancer Activity : The compound may inhibit cell proliferation in various cancer cell lines due to its structural similarities with known anticancer agents.
- Antimicrobial Activity : Initial assessments suggest efficacy against certain pathogens.
- Neuroactive Properties : The piperazine moiety could contribute to potential neuroactivity.
Research Findings and Case Studies
Research into similar compounds has provided insights into the potential biological activities of this compound.
Comparative Analysis
Several compounds with structural similarities have been studied for their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Abemaciclib | Piperazine and pyrimidine core; used in cancer therapy | Selective CDK inhibitor |
Gleevec | Piperazine ring; used for chronic myeloid leukemia | Tyrosine kinase inhibitor |
Pazopanib | Contains a piperazine moiety; used in cancer treatment | Angiogenesis inhibitor |
The exact mechanism of action for 6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-y)methylene)-4-oxo-2-thioxothiazolidin-3-y)hexanoic acid remains to be fully elucidated. However, it is hypothesized that the compound may interfere with key signaling pathways involved in cell proliferation and survival.
Properties
CAS No. |
618076-77-0 |
---|---|
Molecular Formula |
C25H31N5O4S2 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C25H31N5O4S2/c1-3-27-11-13-28(14-12-27)22-18(23(33)30-16-17(2)8-9-20(30)26-22)15-19-24(34)29(25(35)36-19)10-6-4-5-7-21(31)32/h8-9,15-16H,3-7,10-14H2,1-2H3,(H,31,32)/b19-15- |
InChI Key |
OHWXCXPIYYSYJB-CYVLTUHYSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O |
Origin of Product |
United States |
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